molecular formula C8H6ClNS B8621977 2-Chloro-5-methylthieno[3,2-b]pyridine

2-Chloro-5-methylthieno[3,2-b]pyridine

Cat. No.: B8621977
M. Wt: 183.66 g/mol
InChI Key: ZTLZXWJIETXLKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-5-methylthieno[3,2-b]pyridine is a useful research compound. Its molecular formula is C8H6ClNS and its molecular weight is 183.66 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H6ClNS

Molecular Weight

183.66 g/mol

IUPAC Name

2-chloro-5-methylthieno[3,2-b]pyridine

InChI

InChI=1S/C8H6ClNS/c1-5-2-3-7-6(10-5)4-8(9)11-7/h2-4H,1H3

InChI Key

ZTLZXWJIETXLKY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC2=C(C=C1)SC(=C2)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution 5-methylthieno[3,2-b]pyridine (3.60 g, 24 mmol) and N,N-diisopropylamine (100 uL) in THF (80 mL) at -78° C. was added dropwise 16 mL of n-BuLi (1.6M, 25.6 mmol). The mixture was stirred at -78° C. for 20 min and then transfered via a cannula to a solution of N-chlorosuccinimide (4.5 g, 34 mmol) in THF (300 mL) at -10° C. The mixture was stirred at -10° C. for 30 min. Saturated NH4Cl solution was then added and the product was extracted with EtOAc, dried over MgSO4, and concentrated to an oil. Chromatography of the crude oil on silica gel (eluted with 15% EtOAc in hexane) yielded 3.60 g (81%) of the title compound.
Quantity
3.6 g
Type
reactant
Reaction Step One
Quantity
100 μL
Type
reactant
Reaction Step One
Quantity
16 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Name
Quantity
300 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

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